N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a benzothiophene core, a cyano group, and a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the benzothiophene core through a coupling reaction, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The iodine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in oncology or neurology.
Industry
In industry, this compound might be used in the development of advanced materials, such as organic semiconductors or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and iodine atom could facilitate binding to specific molecular targets, while the benzothiophene core might provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic radius and different electronic properties can lead to distinct reactivity and binding characteristics, potentially offering unique advantages in specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H13IN4OS |
---|---|
Molecular Weight |
412.25 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H13IN4OS/c15-9-6-17-19(7-9)8-13(20)18-14-11(5-16)10-3-1-2-4-12(10)21-14/h6-7H,1-4,8H2,(H,18,20) |
InChI Key |
OXEONHPOKVOFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C=C(C=N3)I)C#N |
Origin of Product |
United States |
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